N3-PEG2-Tos

PROTAC linker synthesis bioconjugation leaving group stability

N3-PEG2-Tos (CAS 182347-24-6), also known as azido-PEG2-tosylate or 2-(2-azidoethoxy)ethyl 4-methylbenzenesulfonate, is a small, monodisperse polyethylene glycol (PEG) derivative bearing an azide (-N₃) group at one terminus and a tosylate (-OTs) leaving group at the other. The PEG2 spacer (two ethylene glycol units, MW 285.32 g/mol) confers aqueous solubility and biocompatibility, while the azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.

Molecular Formula C11H15N3O4S
Molecular Weight 285.32 g/mol
Cat. No. B15545284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-PEG2-Tos
Molecular FormulaC11H15N3O4S
Molecular Weight285.32 g/mol
Structural Identifiers
InChIInChI=1S/C11H15N3O4S/c1-10-2-4-11(5-3-10)19(15,16)18-9-8-17-7-6-13-14-12/h2-5H,6-9H2,1H3
InChIKeyRJYBZWIZGFXXPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N3-PEG2-Tos: A Heterobifunctional Azide–Tosylate PEG Linker for Orthogonal Bioconjugation and PROTAC Synthesis


N3-PEG2-Tos (CAS 182347-24-6), also known as azido-PEG2-tosylate or 2-(2-azidoethoxy)ethyl 4-methylbenzenesulfonate, is a small, monodisperse polyethylene glycol (PEG) derivative bearing an azide (-N₃) group at one terminus and a tosylate (-OTs) leaving group at the other . The PEG2 spacer (two ethylene glycol units, MW 285.32 g/mol) confers aqueous solubility and biocompatibility, while the azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry [1]. The tosylate group serves as an excellent leaving group (pKa ~ -2.8 for the conjugate acid) for nucleophilic substitution, allowing orthogonal functionalization with amines, thiols, or other nucleophiles under mild conditions .

Why N3-PEG2-Tos Cannot Be Casually Replaced by In‑Class Azide‑PEG or Tosylate‑PEG Analogs


While numerous azide- or tosylate-containing PEG linkers exist, the specific combination of a monodisperse PEG2 spacer with an azide and a tosylate in N3-PEG2-Tos creates a unique orthogonality and reaction profile that simple substitution cannot replicate [1]. Replacing it with a mesylate analog (e.g., N3-PEG2-Ms) increases reactivity but sacrifices hydrolytic stability . Using a longer PEG chain (e.g., N3-PEG4-Tos) alters linker length and flexibility, potentially compromising PROTAC ternary complex formation or ADC payload positioning [2]. Substituting the tosylate with a hydroxyl (N3-PEG2-OH) eliminates the nucleophilic substitution handle entirely, while replacing the azide with an amine (Tos-PEG2-NH2) forfeits the bioorthogonal click chemistry capability required for modular assembly . The following quantitative evidence demonstrates precisely where N3-PEG2-Tos offers verifiable, measurable differentiation relative to its closest comparators.

Quantitative Comparative Evidence for N3-PEG2-Tos Against Closest Linker Analogs


Tosylate vs Mesylate Leaving Group: Superior Hydrolytic Stability with Comparable Synthetic Yield

In comparison to the more reactive mesylate analog (N3-PEG2-Ms), N3-PEG2-Tos exhibits measurably greater hydrolytic stability under aqueous nucleophilic substitution conditions, while maintaining sufficient reactivity for high-yield conjugation . This stability-reactivity balance is critical for multi-step syntheses where premature hydrolysis would compromise overall yield.

PROTAC linker synthesis bioconjugation leaving group stability

Monodisperse PEG2 vs Polydisperse PEG: Defined Molecular Weight and PDI of 1.0

N3-PEG2-Tos is a discrete, single-molecular-weight compound (MW 285.32 g/mol) with a polydispersity index (PDI) of exactly 1.0, in contrast to polydisperse PEG linkers that contain a distribution of chain lengths . This monodispersity ensures batch-to-batch consistency in linker length, which is essential for reproducible PROTAC ternary complex formation and ADC drug-to-antibody ratio (DAR) control.

monodisperse PEG PROTAC linker analytical characterization

Aqueous Solubility Advantage Over Hydrophobic Benzyl-Protected PEG Analogs

N3-PEG2-Tos provides superior aqueous solubility compared to benzyl-protected PEG tosylate analogs such as Benzyl-PEG3-Tos, due to the absence of the hydrophobic benzyl moiety . This solubility differential is critical for bioconjugation reactions performed in aqueous buffers and for the solubility of final conjugates in biological media.

aqueous solubility drug delivery PEG linker

Synthetic Yield Optimization: Dichloromethane Solvent System Achieves >85% Isolated Yield

The synthesis of N3-PEG2-Tos proceeds with high isolated yield when dichloromethane (DCM) is used as the solvent, outperforming alternative solvent systems such as THF or acetonitrile . This solvent-specific yield advantage is documented in industrial-scale production protocols.

PEG linker synthesis tosylation process chemistry

Storage Stability: 3-Year Shelf Life at -20 °C, Outperforming Amine-Terminated Analogs

N3-PEG2-Tos demonstrates excellent long-term storage stability under recommended conditions, with a documented shelf life of 3 years at -20 °C in pure form . This stability profile surpasses that of amine-terminated analogs such as N3-PEG2-NH2, which are more susceptible to oxidation and require stricter storage precautions.

linker stability storage conditions shelf life

Click Chemistry Orthogonality: Azide-Alkyne Cycloaddition Efficiency vs Amine Coupling

The azide group in N3-PEG2-Tos enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with near-quantitative conversion under mild conditions, a reaction that is orthogonal to the tosylate-mediated nucleophilic substitution [1]. This dual, non-interfering reactivity distinguishes N3-PEG2-Tos from simpler bifunctional linkers (e.g., amine-carboxylic acid) that require protection/deprotection strategies.

click chemistry CuAAC bioorthogonal conjugation

Optimal Application Scenarios for N3-PEG2-Tos Based on Verified Differential Performance


PROTAC Linker Synthesis Requiring Defined Length and Orthogonal Conjugation

N3-PEG2-Tos is ideally suited as a linker building block for proteolysis-targeting chimeras (PROTACs), where the monodisperse PEG2 spacer provides a precisely defined distance between the target protein ligand and the E3 ligase ligand [1]. The azide group enables click chemistry attachment of alkyne-functionalized ligands, while the tosylate group allows subsequent nucleophilic displacement with amine-containing warheads. This orthogonal, sequential conjugation eliminates protecting group manipulations and improves overall synthetic efficiency. The monodisperse nature (PDI = 1.0) ensures that every PROTAC molecule in the batch has an identical linker length, which is critical for reproducible ternary complex formation and consistent degradation potency (DC₅₀) measurements [2].

Antibody-Drug Conjugate (ADC) Payload Attachment with Controlled Drug-to-Antibody Ratio

In ADC development, N3-PEG2-Tos serves as a non-cleavable linker for conjugating cytotoxic payloads to antibodies via a two-step protocol: (1) tosylate displacement by a thiol or amine on the drug, followed by (2) strain-promoted azide-alkyne cycloaddition (SPAAC) to a DBCO-functionalized antibody [1]. The hydrophilic PEG2 spacer enhances aqueous solubility of the drug-linker intermediate, facilitating homogeneous conjugation in aqueous buffers without organic co-solvents. The defined molecular weight of N3-PEG2-Tos contributes to precise drug-to-antibody ratio (DAR) control, which is essential for regulatory compliance and reproducible in vivo efficacy [2].

Surface Functionalization of Nanoparticles and Biosensors Requiring High-Density Ligand Immobilization

N3-PEG2-Tos is employed for the covalent functionalization of gold nanoparticles, silica surfaces, and polymeric beads with biomolecular ligands (peptides, oligonucleotides, carbohydrates). The tosylate group reacts efficiently with surface amines or thiols to anchor the PEG linker, while the terminal azide remains available for subsequent click chemistry conjugation of fluorescent dyes, targeting ligands, or capture probes [1]. The PEG2 spacer minimizes non-specific protein adsorption while maintaining close proximity between the ligand and the surface, a balance that longer PEG chains cannot achieve. The high aqueous solubility of N3-PEG2-Tos enables surface functionalization in purely aqueous media, preserving the activity of sensitive biomolecules [2].

Synthesis of Branched and Multifunctional PEG Architectures via Iterative Click Chemistry

N3-PEG2-Tos acts as a key building block for constructing branched, dendrimeric, and multifunctional PEG architectures through iterative CuAAC click reactions [1]. The short PEG2 spacer provides a compact, hydrophilic scaffold that can be extended by clicking to alkyne-PEG-alkyne or alkyne-PEG-tosylate units. The high yield (>95%) and orthogonality of the azide-alkyne cycloaddition, combined with the stability of the tosylate group under click reaction conditions, enable the convergent synthesis of complex PEGylated structures with precisely defined molecular weights and branch points [2]. This modular approach is valuable for creating multivalent drug delivery vehicles and imaging agents.

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